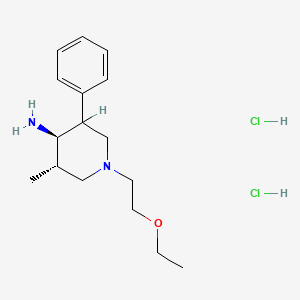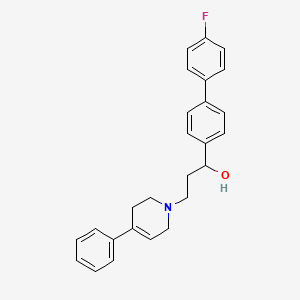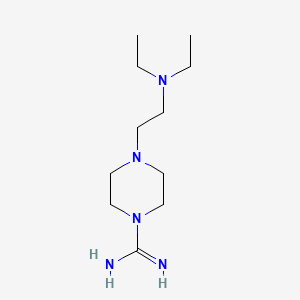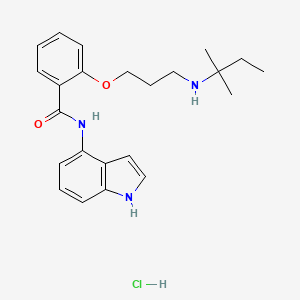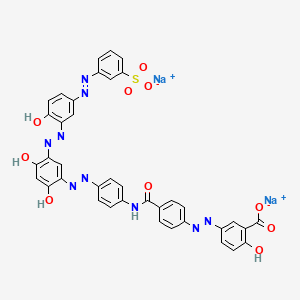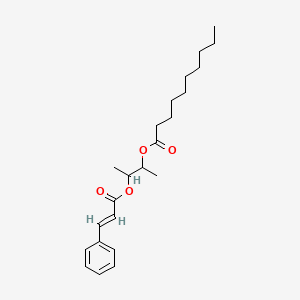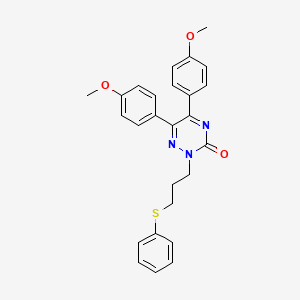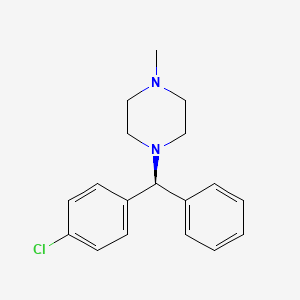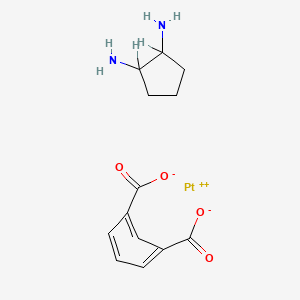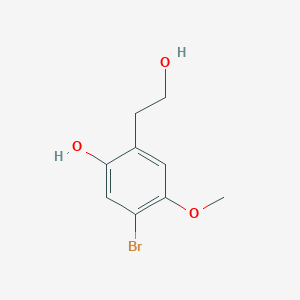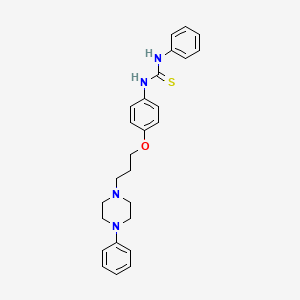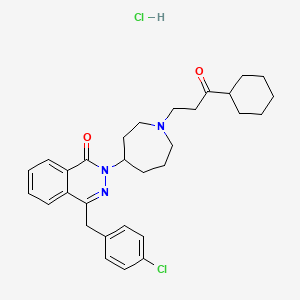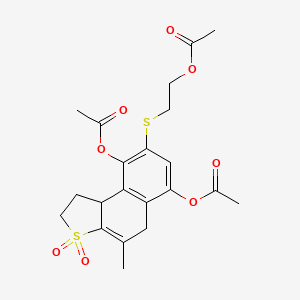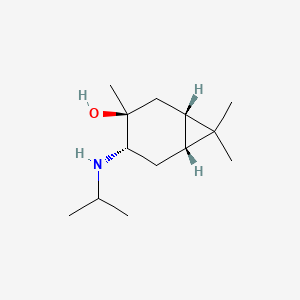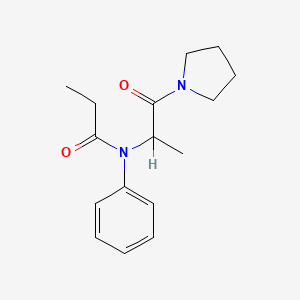
N-(1-(1-Pyrrolidinylcarbonyl)ethyl)propionanilide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(1-Pyrrolidinylcarbonyl)ethyl)propionanilide is a synthetic compound with a molecular formula of C16H22N2O2 and a molecular weight of 274.40 g/mol . This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1-Pyrrolidinylcarbonyl)ethyl)propionanilide typically involves the reaction of propionanilide with pyrrolidine under specific conditions. One common method includes the use of a coupling reagent to facilitate the formation of the amide bond between the propionanilide and the pyrrolidine ring. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction temperature is maintained at room temperature to slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
N-(1-(1-Pyrrolidinylcarbonyl)ethyl)propionanilide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Various nucleophiles or electrophiles in the presence of a suitable catalyst and solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
科学的研究の応用
N-(1-(1-Pyrrolidinylcarbonyl)ethyl)propionanilide has several scientific research applications, including:
作用機序
The mechanism of action of N-(1-(1-Pyrrolidinylcarbonyl)ethyl)propionanilide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to opioid receptors in the central nervous system, leading to analgesic and sedative effects. The pyrrolidine ring plays a crucial role in enhancing the binding affinity and selectivity of the compound for these receptors .
類似化合物との比較
N-(1-(1-Pyrrolidinylcarbonyl)ethyl)propionanilide can be compared with other similar compounds, such as:
N-(1-propyl-4-piperidinyl)propionanilide: An analog of fentanyl with similar pharmacological effects but different structural features.
N-(1-(2-phenoxyethyl)-4-piperidinyl)propionanilide: Another analog with variations in the substituent groups, leading to differences in potency and safety profiles.
特性
CAS番号 |
97020-73-0 |
|---|---|
分子式 |
C16H22N2O2 |
分子量 |
274.36 g/mol |
IUPAC名 |
N-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)-N-phenylpropanamide |
InChI |
InChI=1S/C16H22N2O2/c1-3-15(19)18(14-9-5-4-6-10-14)13(2)16(20)17-11-7-8-12-17/h4-6,9-10,13H,3,7-8,11-12H2,1-2H3 |
InChIキー |
ATCOBBKSXIUUSI-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)N(C1=CC=CC=C1)C(C)C(=O)N2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


